Cas no 1806067-01-5 (3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid)

3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid is a specialized pyridine derivative featuring a trifluoromethoxy group, an aminomethyl substituent, and a carboxylic acid functionality. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motifs, which enhance binding affinity and metabolic stability. The trifluoromethoxy group contributes to increased lipophilicity and electron-withdrawing effects, while the aminomethyl and carboxylic acid moieties provide sites for further derivatization. Its well-defined chemical structure makes it a valuable intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. High purity and consistent quality ensure reliable performance in synthetic applications.
3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid structure
1806067-01-5 structure
Product name:3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid
CAS No:1806067-01-5
MF:C9H9F3N2O4
MW:266.173972845078
CID:4840812

3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid
    • Inchi: 1S/C9H9F3N2O4/c1-17-6-4(3-13)2-5(8(15)16)7(14-6)18-9(10,11)12/h2H,3,13H2,1H3,(H,15,16)
    • InChI Key: MTBKSOMRPJMGSG-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C(=O)O)C=C(C(=N1)OC)CN)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Topological Polar Surface Area: 94.7
  • XLogP3: -1.2

3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029085117-1g
3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid
1806067-01-5 97%
1g
$1,549.60 2022-04-01

3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid Related Literature

Additional information on 3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid

3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid: A Comprehensive Overview

The compound 3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid, identified by the CAS number 1806067-01-5, is a highly specialized organic molecule with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a pyridine ring, which serves as the central framework. The substituents attached to the pyridine ring include an aminomethyl group at position 3, a methoxy group at position 2, and a trifluoromethoxy group at position 6. Additionally, a carboxylic acid group is present at position 5. These substituents contribute to the compound's diverse chemical properties and reactivity.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its ability to modulate key biological targets, such as enzymes and receptors, has been extensively investigated. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are critical in disease pathways such as cancer and inflammation.

In the agricultural sector, this compound has shown promise as a herbicide or fungicide due to its ability to disrupt essential biochemical pathways in pests and pathogens. Field trials conducted in collaboration with agricultural research institutions have indicated its effectiveness in controlling crop-damaging organisms without adverse effects on non-target species.

The synthesis of 3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution to introduce the desired functional groups. The use of environmentally friendly catalysts has been emphasized in recent synthetic protocols to align with green chemistry principles.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have confirmed its purity and structural integrity, which are crucial for its application in both research and industrial settings.

In terms of safety and handling, it is important to note that while this compound is not classified as a hazardous material under current regulations, proper precautions should be taken during synthesis and use to ensure compliance with occupational safety standards.

Looking ahead, ongoing research is focused on optimizing the synthesis process for large-scale production while maintaining product quality. Additionally, efforts are being made to explore its potential applications in other areas such as diagnostics and materials science.

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